3,4-Dichloro-5-ethylbenzene-1,2-diol is an organic compound classified under the group of dichlorobenzenes. It possesses a unique structure characterized by two chlorine atoms and a hydroxyl group attached to a benzene ring, making it relevant in various chemical applications. The compound's molecular formula is , and it is recognized for its potential use in pharmaceutical and industrial applications.
The compound can be sourced from various chemical databases such as PubChem and DrugBank, which provide detailed information on its structure, properties, and potential uses. These databases serve as comprehensive resources for researchers and professionals in the field of chemistry.
3,4-Dichloro-5-ethylbenzene-1,2-diol belongs to the class of dichlorobenzenes, which are aromatic compounds with two chlorine substituents. It is also classified as a phenolic compound, due to the presence of hydroxyl groups attached to the benzene ring. This classification is crucial for understanding its chemical behavior and interactions.
The synthesis of 3,4-Dichloro-5-ethylbenzene-1,2-diol typically involves several chemical reactions that introduce the necessary functional groups onto the benzene ring. Common methods include:
The synthesis process may vary based on the desired yield and purity of the product. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors influencing the outcome. For example, using a Lewis acid catalyst can enhance electrophilic substitution efficiency.
The molecular structure of 3,4-Dichloro-5-ethylbenzene-1,2-diol can be represented in various formats:
CC(C1=CC(=C(C=C1Cl)Cl)O)O
HITJFUSPLYBJPE-UHFFFAOYSA-N
This compound features a benzene ring substituted with two chlorine atoms at positions 3 and 4, an ethyl group at position 5, and hydroxyl groups at positions 1 and 2.
The molecular weight of 3,4-Dichloro-5-ethylbenzene-1,2-diol is approximately 221.09 g/mol. Its structural characteristics contribute to its reactivity and interactions with biological systems.
3,4-Dichloro-5-ethylbenzene-1,2-diol can undergo several chemical reactions:
The reactivity of this compound is significantly influenced by the electron-withdrawing nature of the chlorine atoms and the electron-donating properties of the hydroxyl groups. This balance affects its participation in various organic reactions.
The mechanism of action for 3,4-Dichloro-5-ethylbenzene-1,2-diol primarily revolves around its interaction with biological targets. As a phenolic compound, it may exert biological effects through:
Research indicates that compounds with similar structures often interact with cellular signaling pathways, potentially affecting cell proliferation and apoptosis.
Relevant data from chemical databases indicate that these properties influence its usability in various applications.
3,4-Dichloro-5-ethylbenzene-1,2-diol has several scientific uses:
The versatility of this compound highlights its significance in both industrial and research settings.
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: